
(R)-4-Amino-3-hydroxybutanoic acid
Descripción general
Descripción
®-4-Amino-3-hydroxybutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. Another method includes the enzymatic resolution of racemic mixtures to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of ®-4-Amino-3-hydroxybutanoic acid typically involves the fermentation process using genetically modified microorganisms. These microorganisms are engineered to produce the compound in high yields under controlled conditions. The fermentation broth is then subjected to purification processes to isolate the pure compound.
Types of Reactions:
Oxidation: ®-4-Amino-3-hydroxybutanoic acid can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Neuroscience
Mechanism of Action
(R)-4-Amino-3-hydroxybutanoic acid functions primarily as a neurotransmitter. It acts as an agonist at GABA receptors, particularly the GABA(B) receptor, which plays a crucial role in modulating neuronal excitability and neurotransmission. Research indicates that both the R- and S-enantiomers are full agonists at human recombinant rho1 GABA(C) receptors, with distinct enantioselectivity affecting their pharmacological profiles .
Applications in Neurological Disorders
The compound has been investigated for its potential therapeutic effects on anxiety and mood disorders. Its ability to cross the blood-brain barrier enhances its efficacy in treating conditions such as epilepsy and other neurological disorders . Clinical studies have shown that GABOB can serve as an adjuvant treatment alongside other anticonvulsants, improving overall patient outcomes .
Pharmaceutical Development
Drug Formulation
Due to its pharmacological properties, this compound is explored in the development of new therapeutic agents for various neurological conditions. Its role as a GABA analogue makes it a candidate for formulating drugs aimed at enhancing inhibitory neurotransmission, which is beneficial in conditions characterized by hyperexcitability of neurons .
Case Studies
Several studies have demonstrated the effectiveness of GABOB in reducing seizure frequency in patients with epilepsy when used in combination with traditional antiepileptic drugs. These findings suggest that it could be integrated into standard treatment protocols for better management of epilepsy .
Biochemical Research
Metabolic Pathway Investigations
Researchers utilize this compound to study metabolic pathways and enzyme interactions within cells. Its involvement in various biochemical processes provides insights into cellular functions and disease mechanisms, particularly those related to metabolic disorders .
Enzyme Interaction Studies
The compound's interaction with enzymes has been documented, highlighting its potential role in modulating metabolic pathways that are crucial for maintaining cellular homeostasis. This research is vital for understanding how disturbances in these pathways can lead to diseases .
Food Industry
Nutritional Supplements
In the food industry, this compound is examined for its potential applications as a food additive or dietary supplement. Its properties may enhance nutritional profiles and offer functional benefits such as improved mood and cognitive function when included in food products .
Functional Foods Development
The incorporation of this compound into functional foods aims to provide health benefits beyond basic nutrition, appealing to health-conscious consumers looking for products that support mental well-being .
Cosmetic Formulations
Skin Care Applications
this compound is being evaluated for use in skincare products due to its potential antioxidant and anti-inflammatory effects. The growing demand for natural ingredients in cosmetics has led to increased interest in compounds like GABOB that can enhance skin health .
Research Findings
Studies suggest that incorporating this compound into cosmetic formulations may improve skin hydration and reduce signs of aging, making it an attractive ingredient for manufacturers aiming to create effective skincare solutions .
Summary Table of Applications
Field | Application | Key Findings/Notes |
---|---|---|
Neuroscience | Modulating brain activity | Acts as a GABA receptor agonist; used in anxiety treatments |
Pharmaceutical Development | Drug formulation for neurological disorders | Enhances efficacy when combined with other medications |
Biochemical Research | Investigating metabolic pathways | Provides insights into enzyme interactions |
Food Industry | Nutritional supplements | Potential benefits for mood and cognitive function |
Cosmetic Formulations | Skincare products | Antioxidant properties; reduces signs of aging |
Mecanismo De Acción
The mechanism of action of ®-4-Amino-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to receptors and enzymes, modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
(S)-4-Amino-3-hydroxybutanoic acid: The enantiomer of the compound with different stereochemistry.
4-Aminobutanoic acid: Lacks the hydroxyl group, leading to different chemical properties.
3-Hydroxybutanoic acid: Lacks the amino group, resulting in distinct biological activities.
Uniqueness: ®-4-Amino-3-hydroxybutanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Actividad Biológica
(R)-4-Amino-3-hydroxybutanoic acid, commonly known as GABOB, is a naturally occurring amino acid derivative that has garnered attention for its potential biological activities, particularly in the central nervous system (CNS). It is structurally related to gamma-aminobutyric acid (GABA) and exhibits neuromodulatory properties, making it a compound of interest in neuropharmacology.
- Chemical Structure : GABOB is characterized by an amino group (-NH2) and a hydroxy group (-OH) attached to the butanoic acid backbone.
- Molecular Formula : C4H9NO3
- CAS Number : 7013-07-2
GABOB interacts with various GABA receptors, specifically:
- GABA(A) : Acts as a partial agonist, with stereoselectivity favoring the S-enantiomer over R-enantiomer.
- GABA(B) : Both enantiomers exhibit agonistic activity, with R-GABOB showing higher efficacy.
- GABA(C) : Both R and S forms are full agonists at rho1 GABA(C) receptors, highlighting their distinct pharmacological profiles .
Pharmacological Effects
- Neuromodulation : GABOB has been shown to enhance inhibitory neurotransmission in the CNS, potentially offering therapeutic benefits for conditions such as anxiety and epilepsy.
- Growth Hormone Secretion : Studies indicate that GABOB infusion can stimulate growth hormone secretion in humans, suggesting its role in endocrine regulation .
- Neuroprotective Effects : Research suggests that GABOB may exert neuroprotective effects against excitotoxicity and oxidative stress, which are critical in neurodegenerative diseases .
Efficacy in Clinical Trials
- Growth Hormone Release : In a study involving healthy women, intravenous administration of GABOB resulted in dose-dependent increases in plasma growth hormone levels. This effect was significant at doses of 20 mg/min and above .
- Neuroprotective Studies : Animal models have demonstrated that GABOB administration can mitigate neuronal damage induced by ischemia, indicating its potential application in stroke therapy .
Comparative Studies
A comparative study of the enantiomers of 4-amino-3-hydroxybutanoic acid revealed differing affinities for GABA receptor subtypes:
Receptor Type | Agonist Activity | R-Enantiomer | S-Enantiomer |
---|---|---|---|
GABA(A) | Partial Agonist | Lower | Higher |
GABA(B) | Full Agonist | Higher | Lower |
GABA(C) | Full Agonist | Equal | Equal |
Pharmacokinetics
GABOB is not significantly permeable across the blood-brain barrier (BBB), which may limit its effectiveness when administered systemically. However, it does not act as a substrate for P-glycoprotein (P-gp), indicating potential for CNS targeting under specific conditions .
Propiedades
IUPAC Name |
(3R)-4-amino-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CN)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220409 | |
Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-07-2 | |
Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-4-amino-3-hydroxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592W66MW4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to obtain (R)-4-Amino-3-hydroxybutanoic acid?
A1: Recent research highlights diverse synthetic routes for (R)-GABOB. One approach utilizes 3-hydroxypyridine as the starting material []. Another method leverages L-malic acid and employs an Arndt-Eistert reaction to achieve the desired product []. Additionally, enantioselective enzymatic aminolysis and ammonolysis of dimethyl 3-hydroxyglutarate provide an alternative pathway to synthesize (R)-GABOB [, ].
Q2: How do these synthetic methods compare in terms of efficiency and applicability?
A2: Each method presents distinct advantages and limitations. The synthesis from 3-hydroxypyridine [] offers a potentially facile route, while the L-malic acid approach [] showcases conciseness. The enzymatic approaches [, ] provide enantioselectivity, which is crucial for biological applications where chirality plays a significant role. The choice of the optimal method depends on specific research needs, considering factors like yield, cost-effectiveness, and stereochemical requirements.
Q3: Beyond (R)-GABOB synthesis, is there research exploring related molecules?
A3: Yes, research extends to structurally similar compounds. For instance, studies investigate the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate [, ]. This research explores chemical and enzymatic approaches, suggesting a broader interest in this family of compounds and their potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.